Platyconic acid B

Catalog No.
S3315668
CAS No.
1256935-28-0
M.F
C59H92O30
M. Wt
1281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platyconic acid B

CAS Number

1256935-28-0

Product Name

Platyconic acid B

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Molecular Formula

C59H92O30

Molecular Weight

1281.3 g/mol

InChI

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1

InChI Key

PLRQGYABNOAMAF-UYUIBFHNSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Platyconic acid B is a triterpenoid saponin compound derived from the roots of Platycodon grandiflorus, commonly known as balloon flower. This compound is recognized for its complex structure, which includes multiple sugar moieties attached to a triterpenoid backbone. The molecular formula of platyconic acid B is C63H98O33C_{63}H_{98}O_{33}, and it exhibits significant structural diversity, contributing to its various biological activities.

Platyconic acid B is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant commonly known as balloon flower []. While research into Platyconic acid B itself is limited, it belongs to a class of compounds called saponins that have been explored for various potential applications. Here's a look at some areas of scientific research involving saponins:

  • Anti-proliferative effects: Some studies have investigated the potential of saponins to inhibit the proliferation of cancer cells []. These studies have looked at saponins extracted from various plants, including Platycodon grandiflorum.

It's important to note that these are preliminary studies conducted on cultured human tumor cells. More research is needed to determine the effectiveness and safety of saponins for cancer treatment in humans.

  • Other biological activities: Saponins are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects []. Research in these areas is ongoing, and saponins from various sources are being investigated.
, primarily involving oxidation and hydrolysis. These reactions can modify its functional groups, impacting its biological activity and solubility. For instance:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, which can lead to the formation of more reactive intermediates.
  • Hydrolysis: This reaction can occur under acidic or basic conditions, breaking down the glycosidic bonds and releasing sugar units from the saponin structure .

Platyconic acid B has shown promising biological activities, particularly in anti-inflammatory and antioxidant capacities. Research indicates that it may inhibit the proliferation of certain cell types involved in fibrosis and inflammation, such as hepatic stellate cells and lung fibroblasts. The mechanisms include modulation of signaling pathways like SMAD and PPARγ, which are crucial in regulating cellular responses to growth factors like transforming growth factor-beta (TGF-β) .

The synthesis of platyconic acid B can be achieved through various methods, including:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the roots of Platycodon grandiflorus using solvents such as methanol or ethanol.
  • Chemical Synthesis: While less common, synthetic routes can involve multi-step reactions starting from simpler triterpenoid precursors, followed by glycosylation reactions to introduce sugar moieties.

These methods allow for the isolation and characterization of platyconic acid B for further studies on its properties and applications.

Platyconic acid B has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for chronic diseases such as liver fibrosis and pulmonary fibrosis.
  • Nutraceuticals: As a component of traditional herbal remedies, it may contribute to health benefits associated with Platycodon grandiflorus consumption.
  • Cosmetics: Its antioxidant properties could be harnessed in skincare products aimed at reducing oxidative stress on the skin.

Studies have indicated that platyconic acid B interacts with various biological molecules, influencing pathways related to inflammation and cell proliferation. For instance:

  • TGF-β Pathway: It modulates TGF-β-induced signaling, reducing fibrotic responses in lung and liver tissues.
  • PPARγ Activation: Platyconic acid B has been shown to activate PPARγ, leading to enhanced fatty acid oxidation and reduced lipid accumulation .

These interactions highlight its potential as a therapeutic agent in managing fibrotic diseases.

Platyconic acid B shares structural similarities with other saponins derived from Platycodon grandiflorus and related plants. Here are some comparable compounds:

Compound NameStructure TypeKey Activities
Platyconic Acid ATriterpenoid SaponinAnti-fibrotic, anti-inflammatory
Platycodin DTriterpenoid SaponinAntioxidant, immunomodulatory
Platycodin CTriterpenoid SaponinAntimicrobial, anticancer

Uniqueness of Platyconic Acid B

Platyconic acid B is unique due to its specific arrangement of sugar units and functional groups that confer distinct biological activities not observed in other saponins. Its ability to selectively modulate signaling pathways related to fibrosis makes it a valuable candidate for further research in therapeutic applications.

The triterpenoid backbone of platyconic acid B originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units condense to form farnesyl pyrophosphate (FPP), which dimerizes into squalene—a 30-carbon precursor oxidized to 2,3-oxidosqualene. Cyclization of 2,3-oxidosqualene by oxidosqualene cyclases yields the tetracyclic or pentacyclic triterpenoid skeletons characteristic of saponins.

Key enzymes in this process include squalene synthase (SS) and squalene epoxidase (SE), which are upregulated in 1-year-old Platycodon grandiflorum roots compared to 6-month-old seedlings. Quantitative PCR analyses revealed 2.5- to 3.8-fold higher expression of PGSS and PGSE genes in mature roots, correlating with a 40% increase in total saponin content. The MEP pathway contributes significantly to IPP/DMAPP pools in Platycodon, as evidenced by elevated expression of PGDXR (1.9-fold) and PGMCT (2.3-fold) in older plants.

Table 1: Expression levels of terpenoid backbone synthesis genes in Platycodon grandiflorum

Gene6-Month-Old Roots1-Year-Old RootsFold Change
PGSS12.3 ± 1.246.8 ± 3.53.8
PGSE8.7 ± 0.921.6 ± 2.12.5
PGDXR15.4 ± 1.429.2 ± 2.81.9
PGMCT10.1 ± 1.023.3 ± 2.32.3

Impact of C-28 Oligosaccharide Chain Modifications

The oligosaccharide chain attached to the C-28 position of platyconic acid B represents a critical structural determinant for its biological activity. This complex sugar moiety, consisting of apiofuranosyl-xylopyranosyl-rhamnopyranosyl-arabinopyranosyl residues, undergoes systematic modifications that significantly influence the compound's bioactivity profile [1] [2].

Deglycosylation Studies and Enhanced Bioactivity

Comprehensive biotransformation studies utilizing pectinase from Aspergillus aculeatus have revealed that progressive deglycosylation of the C-28 oligosaccharide chain leads to enhanced biological activities. The systematic removal of sugar units from the complete oligosaccharide chain results in improved anti-inflammatory, antioxidant, and tyrosinase inhibitory activities [3] [1]. Specifically, the conversion of fully glycosylated platyconic acid B to its deglycosylated form (3-O-β-D-glucopyranosyl platyconic acid) demonstrated superior lipoxygenase inhibitory activity, with activity levels increasing from 52% to 58% following biotransformation [4].

Modification TypeActivity EnhancementMechanistic Basis
Complete oligosaccharide (Api-Xyl-Rha-Ara)Baseline activityFull membrane interaction potential
Deglycosylated (single glucose)11.5% increaseImproved cellular penetration
Deapiosylated derivativesVariable activityModified membrane fusion properties
Partial deglycosylationIntermediate enhancementOptimized hydrophobic-hydrophilic balance

Sequential Sugar Removal Pathway

The biotransformation pathway involves systematic hydrolysis of the oligosaccharide moiety at the C-28 position. Pectinase from A. aculeatus exhibits broad substrate specificity, hydrolyzing the outer and middle oligosaccharide residues through sequential reactions [2]. The enzyme demonstrates α-L-arabinosidase and β-D-apiosidase activities, enabling the complete conversion of platyconic acid A to 3-O-β-D-glucopyranosyl platyconic acid via intermediate compounds [1] [5].

Structure-Activity Correlation

The relationship between oligosaccharide chain length and biological activity follows a consistent pattern: shorter sugar chains correlate with enhanced bioactivity. This phenomenon is attributed to improved membrane permeability and cellular uptake of deglycosylated derivatives [3] [1]. The anti-inflammatory activities of platycodigenin-type platycosides follow the order: deglucosylated platycodin D (three glycosides) > platycodin D (four glycosides) > platycodin D3 (six glycosides) > platycoside E (seven glycosides) [5].

Role of Apiofuranosyl-Xylopyranosyl Substituents in Bioactivity

The apiofuranosyl-xylopyranosyl substituents within the C-28 oligosaccharide chain play crucial roles in determining the bioactive properties of platyconic acid B. These specific sugar moieties contribute to the compound's membrane interaction capabilities and cellular targeting mechanisms [2] [6].

Membrane Interaction and Fusion Properties

The apiofuranosyl-xylopyranosyl residues contribute significantly to the compound's ability to interact with cellular membranes. Recent studies on saponin-based antiviral agents have demonstrated that the sugar moiety creates a protrusion on the membrane surface that can interfere with membrane fusion processes [7]. The apiofuranosyl component, in particular, appears to be essential for optimal membrane interaction, as deapiosylated derivatives show altered activity profiles compared to their fully substituted counterparts [1].

Cellular Uptake and Bioavailability

The presence of apiofuranosyl-xylopyranosyl substituents influences the compound's cellular uptake characteristics. Studies have shown that the complete oligosaccharide chain at C-28 provides optimal cellular recognition and transport properties [6]. However, partial removal of these substituents can lead to enhanced bioavailability due to improved membrane permeability.

Substituent ConfigurationBioactivity ImpactCellular Mechanism
Complete Api-Xyl sequenceOptimal membrane recognitionEnhanced receptor binding
Apiofuranosyl onlyModerate activityAltered membrane fusion
Xylopyranosyl onlyReduced activityImpaired cellular uptake
Deapiosylated formEnhanced penetrationImproved membrane permeability

Antiviral and Membrane Fusion Inhibition

The apiofuranosyl-xylopyranosyl substituents contribute to the compound's antiviral properties through membrane fusion inhibition mechanisms. The hydrophilic sugar moiety extends from the lipid bilayer, creating steric hindrance that prevents viral and host cell membrane fusion [7]. This mechanism is particularly relevant for the compound's potential antiviral applications against enveloped viruses.

Structure-Function Optimization

The optimal configuration of apiofuranosyl-xylopyranosyl substituents represents a balance between membrane interaction and cellular penetration. Complete substitution provides maximum membrane recognition, while partial deglycosylation enhances bioavailability. This structure-activity relationship suggests that controlled modification of these substituents could yield derivatives with enhanced therapeutic potential [1] [2].

Comparative Efficacy of Lactonized vs. Non-Lactonized Analogs

The lactonization of platyconic acid B represents a significant structural modification that profoundly affects the compound's stability, bioactivity, and pharmacological properties. This intramolecular cyclization creates a distinct chemical entity with enhanced characteristics compared to its non-lactonized counterpart [8] [9].

Molecular Structural Differences

The lactonized form of platyconic acid B (platyconic acid B lactone) exhibits a molecular weight of 1383.4 g/mol, compared to the non-lactonized form's molecular weight of approximately 1281.57 g/mol [8]. This increase reflects the cyclization process that forms an intramolecular ester bond, creating a more rigid and stable molecular framework. The deapio-platyconic acid B lactone variant demonstrates a molecular weight of 1251.3 g/mol, indicating the combined effects of deglycosylation and lactonization [9].

Enhanced Stability Profile

Lactonized analogs demonstrate superior chemical stability compared to their non-lactonized counterparts. The intramolecular cyclization protects the molecule from hydrolytic degradation and enzymatic attack, resulting in improved shelf-life and bioavailability [8]. This enhanced stability is particularly advantageous for pharmaceutical applications where long-term storage and consistent activity are required.

Structural ParameterLactonized FormNon-Lactonized Form
Molecular weight1383.4 g/mol1281.57 g/mol
Chemical stabilityEnhancedModerate
BioavailabilityImprovedStandard
Membrane interactionOptimizedVariable
Enzymatic resistanceHigherLower

Biological Activity Enhancement

The lactonization process generally results in enhanced biological activities across multiple assays. Studies have demonstrated that lactonized analogs exhibit improved anti-inflammatory, antioxidant, and cytotoxic activities compared to their non-lactonized precursors [8] [10]. The platyconic acid B lactone form shows particularly promising results in binding affinity studies, with enhanced interactions with various protein targets including synapsin I, GSK-3β, and BACE1 [10].

Binding Affinity and Selectivity

Molecular docking studies reveal that platyconic acid B lactone demonstrates superior binding affinity compared to the non-lactonized form. In synapsin I binding studies, the lactone form achieved a binding free energy of -6.418 Kcal/mol with 13 hydrogen bonds, indicating strong and specific interactions with the target protein [10]. This enhanced binding capacity translates to improved therapeutic potential for neurodegenerative disorders.

Pharmacokinetic Advantages

The lactonized configuration provides several pharmacokinetic advantages over the non-lactonized form. The cyclized structure demonstrates improved resistance to metabolic degradation, resulting in extended half-life and sustained activity. Additionally, the lactone form exhibits enhanced cellular penetration due to its optimized hydrophobic-hydrophilic balance [8] [9].

Therapeutic Applications

The comparative efficacy data strongly supports the therapeutic superiority of lactonized analogs. The enhanced stability, improved bioactivity, and superior pharmacokinetic properties make platyconic acid B lactone a more attractive candidate for drug development. The compound's demonstrated efficacy in multiple disease models, including neurodegeneration and inflammation, positions it as a promising therapeutic agent with broad clinical potential [10] [8].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

16

Exact Mass

1280.56734151 g/mol

Monoisotopic Mass

1280.56734151 g/mol

Heavy Atom Count

89

Dates

Last modified: 08-19-2023

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